molecular formula C18H22N6 B6453014 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549048-90-8

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6453014
M. Wt: 322.4 g/mol
InChI Key: KIBGUNZIYJFMEY-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

Aromatic acid chlorides are coupled with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperazine derivatives . The structures of all the synthesized compounds have been characterized by elemental analysis and spectral studies .


Molecular Structure Analysis

The methyl groups were idealized and refined using rigid groups allowed to rotate about the C—C bond (with the SHELX program). The Uiso values of the hydrogen atoms of methyl groups were set to 1.5 Ueq © and the Uiso values of all other hydrogen atoms were set to 1.2 Ueq © .


Chemical Reactions Analysis

Molecular dynamics (MD) simulations were performed using the Schrödinger Desmond software package by embedding selected protein-ligand complexes into the POPC membrane bilayer .


Physical And Chemical Properties Analysis

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .

Safety And Hazards

After receiving a dose of 987.65 mg/kg of NPDM, only one mouse died, and five mice died within a day after receiving a dose of 5000 mg/kg of NPDM .

Future Directions

The results reveal that these compounds have no antifungal activity against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231; the results also show that 9a and 9d display fungicidal activity against C. galibrata ATCC 15126 strain .

properties

IUPAC Name

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-13-4-5-14(2)15(10-13)23-6-8-24(9-7-23)18-16-17(19-11-20-18)22(3)12-21-16/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGUNZIYJFMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine

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